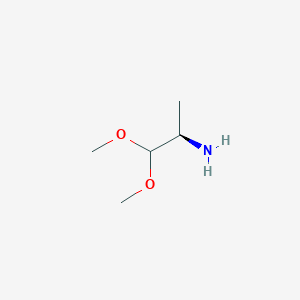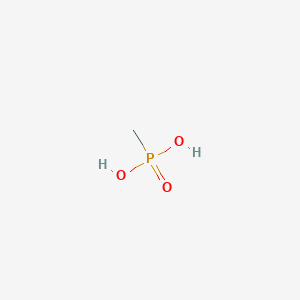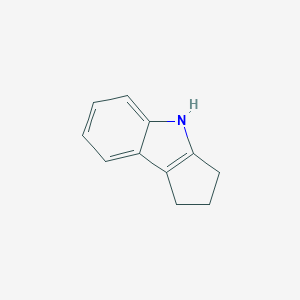
Tetrahidrociclopenta(b)indol
Descripción general
Descripción
Tetrahydrocyclopent(b)indole (THCP) is an indole-based cyclic compound found in nature, and is a component of the alkaloid family. It is a structural isomer of the naturally occurring alkaloid cyclopent(b)indole, and has been studied for its potential therapeutic properties. THCP has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, THCP has been shown to modulate the activity of the endocannabinoid system in the brain. This review aims to discuss the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of THCP.
Aplicaciones Científicas De Investigación
Síntesis de marcos heterocíclicos
El tetrahidrociclopenta(b)indol sirve como un bloque de construcción versátil en la síntesis de diversos marcos heterocíclicos. Su estructura única permite reacciones de cicloadición, que son atómicamente económicas y se consideran química verde debido a su eficiencia y falta de residuos . Estas reacciones permiten la construcción de compuestos heterocíclicos complejos que son biológicamente relevantes, como los ciclohepta[b]indoles y los tetrahidrocarbazoles.
Reacciones multicomponente
Este compuesto encuentra un uso significativo en reacciones multicomponente (MCR), que son procesos convergentes en los que tres o más materiales de partida reaccionan para formar un producto, donde esencialmente todos o la mayoría de los átomos contribuyen al producto final . Estas reacciones son valiosas para crear arquitecturas moleculares complejas con alta economía atómica y diversidad.
Química medicinal
En química medicinal, el this compound se utiliza por sus propiedades bioactivas. Es un andamio clave en el desarrollo de productos farmacéuticos debido a su interacción con diversas vías biológicas. Su motivo estructural es común en productos naturales y medicamentos, lo que lo convierte en un componente esencial en el descubrimiento y el diseño de fármacos .
Aplicaciones de química verde
El papel del compuesto en la química verde se ve subrayado por su participación en reacciones que son 100% atómicamente económicas. Se utiliza en procesos que minimizan la generación de sustancias peligrosas, contribuyendo así al desarrollo de métodos sintéticos ambientalmente benignos .
Síntesis orgánica
El this compound es un reactivo en la síntesis orgánica, particularmente en reacciones que requieren la funcionalización en la posición 2α de los indoles. Esta funcionalización es crucial para crear una variedad de compuestos orgánicos con aplicaciones potenciales en diferentes campos, incluyendo la ciencia de los materiales y la farmacología .
Procesos de oxidación
También actúa como reactivo para la preparación de sales de tetrametilpiperidina-1-oxoamonio, que se utilizan como oxidantes en diversas reacciones químicas. Estas sales juegan un papel importante en los procesos de oxidación, que son fundamentales en la química orgánica para alterar los grupos funcionales de las moléculas .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Tetrahydrocyclopent(b)indole is a complex compound with a unique structure. It’s worth noting that indole compounds often interact with various proteins and enzymes, influencing numerous biological processes .
Mode of Action
It’s known that indole compounds can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the targets’ functions .
Biochemical Pathways
Indole compounds are known to be involved in a wide range of biochemical pathways, including those related to cell signaling, metabolism, and gene expression .
Análisis Bioquímico
Biochemical Properties
Tetrahydrocyclopent(b)indole is involved in a variety of biochemical reactions. It undergoes reduction in the presence of palladium on carbon (Pd/C) and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopent[b]indole
Molecular Mechanism
It is known to undergo reduction in the presence of Pd/C and hydrogen gas
Propiedades
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,12H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXFZHFEASSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296917 | |
| Record name | 1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2047-91-8 | |
| Record name | 1,2,3,4-Tetrahydrocyclopent[b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2047-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 112674 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002047918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2047-91-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydrocyclopent[b] indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


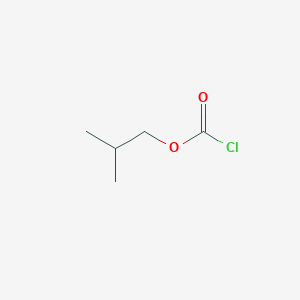

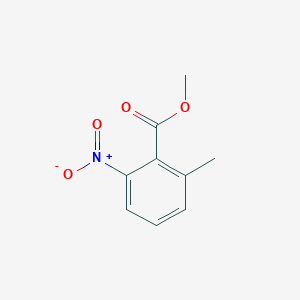
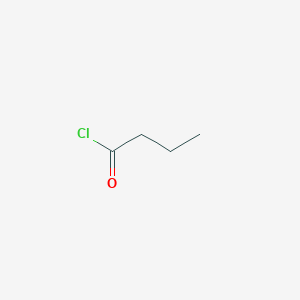
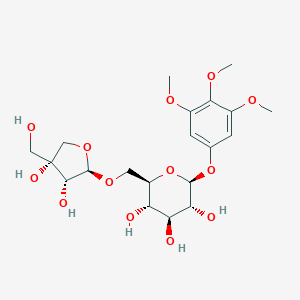

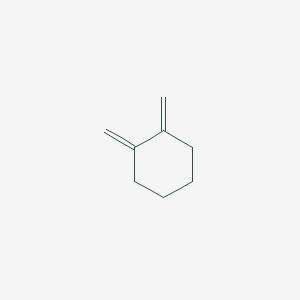


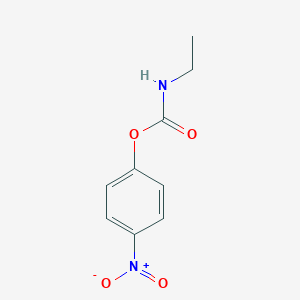

![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)
